molecular formula C11H14O6 B13750900 Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate CAS No. 61094-63-1

Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate

Cat. No.: B13750900
CAS No.: 61094-63-1
M. Wt: 242.22 g/mol
InChI Key: NJSXXFVJFBCKRK-UHFFFAOYSA-N
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Description

Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate, also known as diethyl squarate, is an organic ester characterized by its unique cyclopentadienone structure and high reactivity. This compound serves as a valuable and versatile building block in organic synthesis, with significant applications across multiple research fields. Its molecular formula is C 11 H 14 O 6 and it has a molecular weight of 242.23 g/mol . In pharmaceutical and agrochemical research, diethyl squarate is employed as a key intermediate in the synthesis of novel active compounds. Its functional group reactivity allows it to undergo various chemical transformations, facilitating the development of new drug candidates and pesticides . Furthermore, its unique structure makes it a useful precursor in the production of dyes and pigments . Beyond life sciences, this compound is also utilized in the manufacturing of novel materials with potential applications in electronics and optoelectronics, where its versatile chemistry aids in the development of components with enhanced performance and functionality . The compound has a calculated density of approximately 1.334 g/cm³ and a boiling point of around 351.5°C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

61094-63-1

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h6,13H,3-5H2,1-2H3

InChI Key

NJSXXFVJFBCKRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C(C1=O)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Condensation Step

  • Reactants: Equimolar amounts of diethyl oxalate (ester of oxalic acid) and diethyl glutarate (ester of glutaric acid).
  • Solvent: Polar aprotic solvent with a high dipole moment (>1.5), typically dimethylformamide.
  • Catalyst/Base: Alkali metal alkoxide, commonly sodium methoxide.
  • Temperature: Initial rise to about 50°C upon base addition, then heated to approximately 110°C.
  • Reaction: This step forms a 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salt intermediate.

Alkylation Step

  • Alkylating Agent: Alkyl halides (preferably methyl bromide or ethyl bromide).
  • Conditions: Reaction mixture stirred vigorously, alkyl halide added rapidly to avoid excess.
  • Temperature: 70°C to 120°C, typically 1-3 hours.
  • Outcome: Formation of 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one intermediate.

Solvent Removal and Hydrolysis

  • Solvent Removal: Dimethylformamide is stripped under vacuum below 120°C.
  • Hydrolysis: The crude product is hydrolyzed by heating with 10-30% aqueous mineral acid (e.g., sulfuric acid) under reflux for several hours (commonly 3 hours).
  • Result: Conversion to this compound.

Reaction Scheme Summary

Step Reactants & Conditions Product/Intermediate Notes
1 Diethyl oxalate + Diethyl glutarate + NaOCH3 in DMF, 110°C 3,5-Dicarboalkoxy cyclopentane-1,2-dione dialkali salt Condensation forms cyclopentane ring intermediate
2 Intermediate + Alkyl halide (e.g., ethyl bromide), 70-120°C 2-Alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one Alkylation introduces alkoxy group
3 Hydrolysis with 10-30% H2SO4, reflux 3 hours This compound Final product isolated after acid treatment

Research Findings and Optimization Notes

  • Solvent Choice: Dimethylformamide is preferred due to its high dipole moment and ability to dissolve reactants and intermediates effectively.
  • Alkylating Agent: Ethyl bromide and methyl bromide offer high reactivity and yield.
  • Reaction Monitoring: Viscosity changes and color shifts (light brown to dark brown) indicate progression.
  • Purification: Post-reaction washing with water removes alkali metal halides; vacuum distillation below 150°C isolates the organic phase.
  • Yield Optimization: Maintaining temperature control and rapid alkyl halide addition improves product purity and yield.

Supporting Data Table: Typical Reaction Parameters

Parameter Value/Range Comments
Molar ratio (oxalate:glutarate) ~1:1 Equimolar for optimal condensation
Base (sodium methoxide) ~2 equivalents Catalyzes condensation
Solvent Dimethylformamide Polar aprotic, high dipole moment
Condensation temperature 50°C (initial), then 110°C Controlled heating for reaction progress
Alkyl halide type Ethyl bromide preferred Alkylation step reagent
Alkylation temperature 70-120°C Ensures reaction completion
Hydrolysis acid concentration 10-30% sulfuric acid Acid catalyzed ring transformation
Hydrolysis time ~3 hours reflux Complete conversion to final product

Chemical Reactions Analysis

Condensation-Alkylation-Hydrolysis Pathway

This method involves three key steps:

  • Condensation : Dialkyl esters of glutaric acid and oxalic acid react in a polar aprotic solvent (e.g., dimethylformamide) with an alkali metal alkoxide (e.g., sodium methoxide) to form 3,5-dicarboalkoxy cyclopentane-1,2-dione dialkali metal salts .

  • Alkylation : The intermediate reacts with alkyl halides (e.g., methyl bromide, ethyl bromide) under vigorous agitation at 70–120°C to form 2-alkoxy-3,5-dicarboalkoxy-5-alkyl-cyclopent-2-ene-1-one .

  • Hydrolysis : Acidic hydrolysis with 10–30% aqueous mineral acid (e.g., sulfuric acid) yields the final product .

StepReaction ConditionsKey Reagents
CondensationPolar aprotic solvent (e.g., DMF), 50–110°CSodium methoxide, dialkyl esters
Alkylation70–120°C, 1–3 hoursAlkyl halides (methyl/ethyl bromide)
HydrolysisReflux, 3–8 hours10–30% H2SO4

Cyclization of 1,3,5-Tricarbonyl Precursors

An alternative route involves DBU-catalyzed cyclization of 1,3,5-tricarbonyl compounds derived from acetoacetic esters. For example:

  • AZADOL® (2-azaadamantan-2-ol) and PhI(OAc)2 are used to form diketoesters, which undergo cyclization in polar or non-polar solvents to yield 4-hydroxy-2-pyrones .

  • This method allows flexibility with substituents (Me, Et, n-Pr, n-Bu) at the C-2 position, though 2-methyl derivatives are most common .

Key Reactions and Transformations

The compound undergoes several notable chemical transformations:

Hydrolysis and Decarboxylation

  • Acidic hydrolysis : Converts ester groups to carboxylic acids under reflux conditions with concentrated H2SO4 .

  • Decarboxylation : Removal of ester groups forms cyclopentane-1,2-diones, which are carboxylic acid isosteres with comparable acidity (pKa ~3–5) .

Alkylation and Substitution

  • Alkylation : The α,β-unsaturated ketone system allows alkyl halides to add at the 5-position under alkylation conditions .

  • Electrophilic substitution : The conjugated enone system is reactive toward electrophiles, enabling further functionalization .

Ring-Closing Reactions

The compound can participate in electrocyclic reactions , such as the Piancatelli rearrangement , where a 4π-conrotatory process forms trans-4-hydroxycyclopentenones .

Carboxylic Acid Isosteres

  • Cyclopentane-1,3-diones derived from this compound have been evaluated as bioisosteres of carboxylic acids in medicinal chemistry. They exhibit similar acidity (pKa ~4–5) and improved lipophilicity, enhancing permeability and plasma protein binding profiles .

  • Examples include derivatives of thromboxane-A2 receptor antagonists, where cyclopentane-1,3-dione moieties replace carboxylic acids with comparable or superior pharmacological activity .

PropertyDiethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylateCarboxylic Acid Analog
Acidity (pKa)~3–5~2–4
LipophilicityTunable via ester groupsHigher (if non-ionized)
Metabolic StabilityReduced ester hydrolysis riskProne to hydrolysis

Research Findings and Challenges

  • Synthetic versatility : Multiple routes (condensation-alkylation, cyclization) allow tailored substitution patterns .

  • Isostere utility : Cyclopentane-1,3-diones derived from this compound are effective carboxylic acid surrogates, balancing acidity and permeability .

  • Limitations : Hydrolysis conditions must be carefully controlled to avoid over-degradation of ester groups .

This compound’s synthetic adaptability and biological relevance make it a valuable intermediate in both organic synthesis and drug discovery.

Mechanism of Action

The mechanism of action of Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Cyclic Dicarboxylates
Compound Name Molecular Formula Molecular Weight Key Substituents Ring Type
Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate C₁₂H₁₄O₇ 270.24 4-hydroxy, 5-oxo, conjugated double bond Cyclopentene
Diisopropyl 3-[(E)-2-(3,4-dimethoxy-phenyl)ethenyl]-5-oxocyclohex-3-ene-1,1-dicarboxylate C₂₄H₃₀O₇ 430.49 Ethenyl, dimethoxy-phenyl, oxo Cyclohexene
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate C₁₃H₁₄O₇ 282.25 Hydroxyphenyl, dioxolane Dioxolane (fused)
Diethyl 2,4-dimethyl-6-oxocyclohex-4-ene-1,3-dicarboxylate C₁₄H₂₀O₅ 268.30 Methyl, oxo Cyclohexene

Key Observations:

  • Substituent Effects: The hydroxyl and oxo groups in the target compound enable hydrogen bonding and keto-enol tautomerism, distinguishing it from analogs like the dimethoxy-phenyl-substituted cyclohexene derivative or methyl-substituted cyclohexene .
  • Ester Groups : Diethyl esters in the target compound offer steric bulk compared to dimethyl esters in dioxolane derivatives , influencing solubility and hydrolysis kinetics.

Physicochemical Properties

  • Melting Points : Dioxolane derivatives (e.g., ) melt at 94–95°C, while cyclohexene analogs likely have lower melting points due to reduced polarity.
  • Spectroscopic Data :
    • NMR : The target compound’s conjugated system may show distinct deshielding in ¹H-NMR (δ ~5.5–6.5 ppm for olefinic protons) compared to dioxolane derivatives (δ ~4.7–4.8 ppm for dioxolane protons) .
    • IR : Strong carbonyl stretches (1750–1700 cm⁻¹) for ester and oxo groups are common across all compounds.

Biological Activity

Diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate, also known as diethyl squarate, is an organic compound with a unique cyclopentadienone structure. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, toxicity profiles, and relevant case studies.

  • Molecular Formula : C11H14O6
  • Molecular Weight : 242.225 g/mol
  • CAS Number : 61094-63-1

This compound exhibits various biological activities that can be attributed to its structural properties. Key mechanisms include:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and proliferation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Biological Activity Summary Table

Activity Type Description References
AntioxidantScavenges free radicals; protects against oxidative damage
Enzyme InhibitionInhibits certain metabolic enzymes
Anti-inflammatoryModulates inflammatory pathways
CytotoxicityExhibits selective cytotoxic effects on cancer cell lines

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition in breast and colon cancer cells, suggesting potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects

Another research highlighted the neuroprotective properties of this compound in models of neurodegenerative diseases. It was found to reduce neuronal death and inflammation in vitro, indicating its potential for treating conditions like Alzheimer's disease.

Toxicity Profile

While the biological activity of this compound is promising, its toxicity must be carefully evaluated:

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 4-hydroxy-5-oxocyclopent-3-ene-1,3-dicarboxylate, and how do reaction conditions influence yields?

The compound can be synthesized via sequential hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains. For example, diethyl 1-allyl-2-oxo-cyclohexane-1,3-dicarboxylate (a structurally related compound) was prepared using NaH in dry THF with diethyl carbonate and allyl derivatives . Key factors include catalyst selection (e.g., [Rh(acac)(CO)₂] and BIPHEPHOS ligands) and solvent choice (dry THF for moisture-sensitive steps). Yields are sensitive to stoichiometry, with 1.0 mol% Rh catalyst and 4.0 mol% ligand providing optimal results .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For example, monoclinic crystals (space group P2₁/c) of a related cyclohexane dicarboxylate derivative were analyzed with lattice parameters a = 11.5271 Å, b = 13.4599 Å, and β = 93.342° . Data collection involves high-resolution detectors, and refinement requires iterative adjustment of thermal parameters and hydrogen atom positioning .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?

  • ¹H/¹³C NMR : For the parent compound, expect signals for ester groups (δ ~4.2–4.4 ppm for CH₂CH₃, δ ~14.6 ppm for CH₃), carbonyls (δ ~165–175 ppm), and olefinic protons (δ ~5–6 ppm). Substituents like hydroxyl groups may appear as broad singlets (δ ~1–5 ppm) .
  • IR : Strong absorptions for C=O (1700–1750 cm⁻¹) and O–H (3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the cyclopentene ring influence the compound’s reactivity in tandem hydroformylation/aldol reactions?

Substituents alter steric and electronic effects. For example, allyl groups in diethyl 1-allyl-2-oxo-cyclohexane-1,3-dicarboxylate direct hydroformylation to the terminal alkene, forming aldehydes that undergo aldol condensation. Electron-withdrawing groups (e.g., oxo) increase electrophilicity at the α-position, accelerating nucleophilic attack . Computational studies (DFT) can map transition states to predict regioselectivity.

Q. What methodologies are used to analyze the puckering conformation of the cyclopentene ring in this compound?

The Cremer-Pople puckering parameters define ring non-planarity. For a five-membered ring, amplitude (q) and phase angle (φ) are calculated from atomic coordinates. For example, a related cyclohexane derivative exhibited puckering amplitudes of q = 0.45 Å and φ = 120°, indicating a half-chair conformation. Software like PARST or PLATON automates these calculations using crystallographic data .

Q. How can computational chemistry predict the compound’s behavior in catalytic asymmetric synthesis?

Density Functional Theory (DFT) models assess transition-state geometries and enantioselectivity. For instance, Rh-catalyzed hydroformylation of similar substrates shows that BIPHEPHOS ligands induce chiral environments by stabilizing specific diastereomeric intermediates. Molecular docking (e.g., AutoDock Vina) can simulate ligand-substrate interactions to optimize enantiomeric excess (ee) .

Methodological Notes

  • Synthesis Optimization : Use high-throughput screening (HTS) to test catalyst/ligand combinations.
  • Crystallography : Resolve disorder in flexible substituents using restraints in SHELXL .
  • Conformational Analysis : Combine SC-XRD with molecular dynamics (MD) simulations to study ring dynamics.

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